molecular formula C16H13Cl2NO3 B5690143 ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B5690143
M. Wt: 338.2 g/mol
InChI Key: ADQGATFGOPYCNQ-UHFFFAOYSA-N
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Description

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 2,5-dichlorobenzamido substituent at the para position of the ethyl benzoate backbone. This compound is structurally characterized by two chlorine atoms on the benzamide moiety, which confer distinct electronic and steric properties.

Properties

IUPAC Name

ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(17)5-8-14(13)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQGATFGOPYCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of ethyl 4-(2,5-dichlorobenzamido)aniline.

    Oxidation: Formation of ethyl 4-(2,5-dichlorobenzamido)benzoic acid.

Scientific Research Applications

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE with key analogs in terms of substituents, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Compound Name Substituent Structure Primary Application Key Properties/Findings
This compound 2,5-dichlorobenzamido Pharmaceutical research High lipophilicity; potential bioactivity via enhanced membrane permeability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl phenethylamino Drug discovery Likely kinase inhibition due to pyridazine moiety; moderate solubility
Ethyl 4-(dimethylamino)benzoate Dimethylamino Polymer resin co-initiator High reactivity in polymerization; superior degree of conversion vs. methacrylate analogs
Chlorobenzilate (Ethyl 4,4'-dichlorobenzilate) 4,4'-dichlorobenzilate Pesticide (acaricide) Lipophilic; disrupts mite metabolism
Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate Difluorobenzenesulfonyl acetamido Organic synthesis Electron-withdrawing fluorine enhances stability; used in intermediates

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The 2,5-dichlorobenzamido group in the target compound increases lipophilicity compared to dimethylamino (Ethyl 4-(dimethylamino)benzoate) or pyridazine (I-6230) substituents. This property may favor passive diffusion in biological systems but could also elevate cytotoxicity risks . Halogenated analogs (e.g., chlorobenzilate, difluorobenzenesulfonyl derivatives) demonstrate that chlorine and fluorine substitutions enhance stability and target binding in agrochemicals or pharmaceuticals. However, chlorine’s larger atomic radius may improve steric interactions in enzyme binding compared to fluorine .

Applications Across Industries: Pharmaceuticals: Pyridazine- and isoxazole-containing analogs (e.g., I-6273, I-6373) are likely optimized for specific biological targets, such as kinase or protease inhibition, whereas the dichlorobenzamido variant may target parasitic or microbial enzymes . Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based co-initiators in resin polymerization due to faster radical generation, suggesting that electron-donating groups (e.g., dimethylamino) enhance reactivity. In contrast, the dichloro substituent’s electron-withdrawing nature might reduce radical initiation efficiency .

Synthesis and Scalability: The synthesis of this compound likely involves amidation of ethyl 4-aminobenzoate with 2,5-dichlorobenzoyl chloride, analogous to methods described for triazole derivatives (). This contrasts with pyridazine-containing analogs (I-6230), which require multi-step coupling of phenethylamine intermediates .

Research Findings and Implications

  • Biological Activity: Dichlorinated benzamides are prevalent in agrochemicals (e.g., chlorobenzilate) due to their persistence and efficacy.
  • Material Science: The dichloro group’s electron-withdrawing effect may limit the compound’s utility as a polymerization co-initiator compared to dimethylamino analogs. However, its stability could benefit applications requiring controlled release or UV resistance .

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